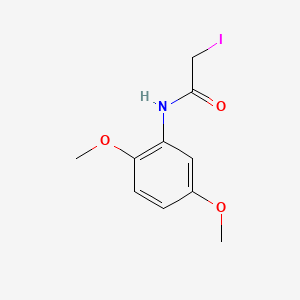

Acetanilide, 2',5'-dimethoxy-2-iodo-

Description

BenchChem offers high-quality Acetanilide, 2',5'-dimethoxy-2-iodo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetanilide, 2',5'-dimethoxy-2-iodo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

26958-85-0 |

|---|---|

Molecular Formula |

C10H12INO3 |

Molecular Weight |

321.11 g/mol |

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-iodoacetamide |

InChI |

InChI=1S/C10H12INO3/c1-14-7-3-4-9(15-2)8(5-7)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) |

InChI Key |

YZLASIUOKWQXAF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CI |

Origin of Product |

United States |

Contextualization Within Amide Chemistry and Aromatic Systems

Acetanilide (B955), 2',5'-dimethoxy-2-iodo- is a derivative of acetanilide, which is the N-acetylated form of aniline (B41778). wikipedia.org The core of this molecule is the amide functional group, specifically a carboxamide, where a carbonyl group is bonded to a nitrogen atom. wikipedia.org This amide linkage is a cornerstone of organic and biological chemistry, famously forming the peptide bonds that constitute proteins. libretexts.orglumenlearning.com Amides are generally stable compounds, approximately 100 times more resistant to hydrolysis than esters, though they can be hydrolyzed to carboxylic acids under acidic or basic conditions. wikipedia.orglibretexts.org

The acetanilide framework combines this amide functionality with an aromatic system—a benzene (B151609) ring. This juxtaposition allows for a rich interplay of electronic effects. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, influencing its reactivity. youtube.com Aromatic systems, in turn, can affect the properties of the amide group. The interaction between aromatic groups and amide side-chains is significant, with binding energies that can be as high as 4.0 kcal/mol, driven by both dispersion and electrostatic forces. acs.org

Overview of Halogenated and Alkoxy Substituted Anilide Derivatives

The chemical landscape of anilide derivatives is vast, with halogenated and alkoxy-substituted variants forming crucial subsets. The introduction of halogens (such as iodine in the case of Acetanilide (B955), 2',5'-dimethoxy-2-iodo-) and alkoxy groups (like the methoxy (B1213986) groups in this compound) onto the aniline (B41778) ring dramatically influences the molecule's steric and electronic properties. nih.gov

Halogen substitution can impact the analgesic properties of anilide compounds. nih.gov The position of the halogen on the aromatic ring can also affect the compound's NMR spectra. nih.gov Alkoxy groups, such as the methoxy groups present in Acetanilide, 2',5'-dimethoxy-2-iodo-, are electron-donating groups that can increase the electron density of the aromatic ring, thereby influencing its reactivity in electrophilic substitution reactions.

Rationale for Investigating Highly Functionalized Acetanilides

Strategies for Aromatic Ring Functionalization

The construction of the substituted phenyl ring is the cornerstone of the synthesis. The primary approaches involve either building upon a dimethoxybenzene scaffold through iodination or introducing methoxy (B1213986) groups to an existing iodoaniline framework. The choice of strategy is often dictated by the availability of starting materials and the desired regiochemical outcome.

Dimethoxybenzene isomers (1,2-, 1,3-, and 1,4-dimethoxybenzene) serve as common, electron-rich starting materials for electrophilic aromatic iodination. The strong activating and ortho-, para-directing effects of the methoxy groups facilitate the introduction of iodine onto the aromatic ring.

A green and efficient method for the iodination of activated aromatic compounds involves the use of molecular iodine (I₂) in combination with an oxidant, such as hydrogen peroxide (H₂O₂). thieme-connect.comchem-soc.si This system avoids the use of harsher or metal-based iodinating agents. The H₂O₂ oxidizes the iodide (I⁻) byproduct back to electrophilic iodine, allowing for high atom economy. chem-soc.siresearchgate.net

The reaction can be performed under various conditions, including in water or under solvent-free reaction conditions (SFRC), enhancing its environmental friendliness. thieme-connect.comchem-soc.si The reactivity and regioselectivity are dependent on the dimethoxybenzene isomer used. For instance, mild iodination of 1,2-dimethoxybenzene (B1683551) and 1,4-dimethoxybenzene (B90301) has been achieved in water using an iodine-hydrogen peroxide combination. thieme-connect.com Under solvent-free conditions, 1,3-dimethoxybenzene (B93181) can be efficiently converted to 4-iodo-1,3-dimethoxybenzene with high atom economy, utilizing only 0.5 molar equivalents of I₂. researchgate.net In contrast, 1,2-dimethoxybenzene required a full equivalent of iodine for efficient transformation under similar solvent-free conditions, while 1,4-dimethoxybenzene failed to undergo the reaction. chem-soc.siresearchgate.net

Detailed procedures have been developed for specific transformations, such as the diiodination of 1,4-dimethoxybenzene in refluxing methanol (B129727) with I₂, H₂O₂, and a catalytic amount of sulfuric acid, affording the diiodinated product in good yield. chemspider.com

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1,2-Dimethoxybenzene | I₂ (1 equiv), 30% H₂O₂ (1 equiv), H₂O | 4-Iodo-1,2-dimethoxybenzene | Improved yield with 1 equiv. reagent | thieme-connect.com |

| 1,4-Dimethoxybenzene | I₂ (1 equiv), 30% H₂O₂, H₂SO₄ (cat.), MeOH, reflux | 2,5-Diiodo-1,4-dimethoxybenzene | 76% | chemspider.com |

| 1,3-Dimethoxybenzene | I₂ (0.5 equiv), 30% H₂O₂, 45°C, Solvent-Free | 4-Iodo-1,3-dimethoxybenzene | 92% conversion | researchgate.net |

While direct iodination with I₂ is effective for activated rings, metal-based systems can offer alternative reactivity and milder conditions. Silver(I) salts, in particular, have been used to activate iodine sources. For example, silver(I) triflimide can act as a catalyst for the activation of N-iodosuccinimide (NIS), enabling the iodination of a wide range of anisole (B1667542) and aniline (B41778) derivatives. organic-chemistry.org

Another approach involves the in-situ generation of highly electrophilic iodinating species. The reaction of molecular iodine with silver sulfonates, such as silver mesylate, is presumed to form a sulfonyl hypoiodite (B1233010). nih.gov This reagent has demonstrated efficacy in the regioselective C–H iodination of complex arenes and heteroarenes, expanding the scope beyond traditional methods. nih.gov This metal-mediated strategy can be advantageous when dealing with more complex substrates or when fine-tuning of reactivity is required. nih.gov

An alternative synthetic route involves the introduction of methoxy groups onto a pre-existing iodoaniline or a protected iodoaniline derivative. This is typically achieved through a nucleophilic aromatic substitution reaction, such as the Ullman condensation.

A notable example involves the methoxylation of a 2-fluoro-4-iodoaniline (B146158) derivative, where the aniline is first protected as a 2,5-dimethylpyrrole to prevent side reactions. orgsyn.org The subsequent Ullman reaction is carried out using sodium methoxide (B1231860) as the nucleophile and copper(I) chloride as the catalyst in a solvent mixture of methanol and dimethylformamide (DMF). orgsyn.org The protected 1-(2-fluoro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole is formed, which can then be deprotected using hydroxylamine (B1172632) hydrochloride to yield the desired methoxyaniline. orgsyn.org This strategy allows for the construction of the target substitution pattern when appropriately functionalized iodoanilines are available.

Achieving the precise 2-iodo-2',5'-dimethoxy substitution pattern on the acetanilide ring is critically dependent on regiocontrol during the electrophilic aromatic substitution steps. The powerful ortho-, para-directing nature of the methoxy and amino/acetamido groups is the primary factor governing the position of incoming electrophiles.

The choice of the dimethoxybenzene isomer is a key strategic decision. For instance, the iodination of 1,4-dimethoxybenzene leads exclusively to 2-iodo-1,4-dimethoxybenzene, as all four positions on the ring are chemically equivalent. Subsequent functionalization, such as nitration, would then be directed by both the methoxy and iodo substituents. The regioselectivity of such subsequent substitutions can be influenced by factors including the symmetry of the molecule's highest occupied molecular orbital (HOMO) and solvation effects, which can alter the reaction pathway. nih.gov

In cases of less symmetrical precursors like 1,2-dimethoxybenzene, iodination occurs regioselectively to give 4-iodo-1,2-dimethoxybenzene. thieme-connect.com The directing effects of both methoxy groups align to favor substitution at the C4 and C5 positions, with C4 being less sterically hindered. Careful selection of the starting material and reaction conditions is therefore essential to guide the functionalization to the desired constitutional isomer.

Electrophilic Aromatic Iodination Strategies on Dimethoxybenzene Precursors

Amide Bond Formation Techniques for Complex Anilines

The final step in the synthesis of Acetanilide, 2',5'-dimethoxy-2-iodo- is the formation of the amide bond by acetylating the precursor aniline (e.g., 2-iodo-2,5-dimethoxyaniline). While standard acetylation methods using acetyl chloride or acetic anhydride (B1165640) are often sufficient, the presence of bulky ortho substituents, such as an iodine atom, can introduce significant steric hindrance around the amine. chimia.chrsc.org This can slow down or inhibit the reaction, necessitating more advanced amide coupling protocols. nih.gov

For sterically hindered or electronically deactivated anilines where standard methods fail, more robust techniques have been developed. One such protocol involves the in-situ formation of acyl fluorides from the corresponding carboxylic acid, which then react efficiently with hindered amines at elevated temperatures. rsc.org This method has proven effective for substrates that are challenging to couple using conventional coupling agents. rsc.org Other specialized methods for overcoming severe steric hindrance include the addition of Grignard reagents to isocyanates or the use of N-carboxyanhydrides, though these are typically reserved for the most challenging cases. chimia.ch The ability to form amide bonds efficiently in sterically congested environments is crucial for the successful synthesis of complex molecules like the target acetanilide. nih.govnih.gov

Acylation of 2',5'-Dimethoxy-2-Iodoaniline Derivatives

The final step in the synthesis of Acetanilide, 2',5'-dimethoxy-2-iodo- is the acylation of its corresponding aniline precursor, 2',5'-Dimethoxy-2-Iodoaniline. This transformation, which forms the amide bond, can be accomplished using several methods.

Acetic anhydride is a common and effective acetylating agent for primary and secondary amines. researchgate.net The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the anhydride. The process is typically straightforward but can be influenced by various factors.

A general procedure involves reacting the aniline with acetic anhydride. byjus.com Often, the reaction is carried out in the presence of glacial acetic acid or a base like pyridine (B92270) to neutralize the acetic acid byproduct and drive the reaction to completion. For substrates that are prone to oxidation, the addition of zinc dust can be beneficial. byjus.com The reaction is often heated to ensure a reasonable reaction rate. byjus.com After the reaction, the mixture is typically poured into cold water to hydrolyze any excess acetic anhydride and precipitate the acetanilide product. byjus.com

Several catalysts can enhance the efficiency of acetylation with acetic anhydride, especially under mild conditions. These include phosphomolybdic acid, copper(II) tetrafluoroborate (B81430), and silver triflate, which can allow the reaction to proceed at room temperature and often under solvent-free conditions. organic-chemistry.org

Table 1: Selected Catalysts for Acylation of Amines with Acetic Anhydride

| Catalyst | Conditions | Key Advantages |

|---|---|---|

| Phosphomolybdic Acid (PMA) | Ambient temperature, solvent-free | Efficient, mild conditions, short reaction times. organic-chemistry.org |

| Copper(II) tetrafluoroborate (Cu(BF₄)₂) | Room temperature, solvent-free | Effective for acid-sensitive substrates. organic-chemistry.org |

| Silver Triflate (AgOTf) | Mild conditions | High yields, no cumbersome workup. organic-chemistry.org |

This table presents general catalysts for amine acylation and is not specific to 2',5'-Dimethoxy-2-Iodoaniline.

When acetic anhydride proves to be insufficiently reactive, particularly with deactivated or sterically hindered anilines, more reactive acylating agents are employed. Acetyl chloride is a common alternative that reacts more vigorously with amines. nih.gov These reactions are typically run in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl generated during the reaction. nih.gov

For particularly challenging amide bond formations, various modern coupling reagents can be utilized, although they are more commonly associated with carboxylic acid-amine coupling. The use of acyl halides, however, remains a robust and fundamental alternative to anhydrides for the synthesis of acetanilides. nih.gov

Challenges in Amide Synthesis with Sterically Hindered or Electronically Modified Precursors

The synthesis of Acetanilide, 2',5'-dimethoxy-2-iodo- from its aniline precursor is complicated by both steric and electronic factors.

Steric Hindrance : The presence of a bulky iodine atom at the ortho position (C2) relative to the amino group significantly hinders the approach of the acylating agent. This steric clash can dramatically slow down the rate of acylation, requiring more forcing conditions (e.g., higher temperatures, longer reaction times) or the use of more reactive, less sterically demanding acylating agents. nih.govresearchgate.net

The combination of these factors makes the acylation step non-trivial. Standard conditions may result in low yields or incomplete reactions, necessitating careful optimization of the chosen acylating agent, catalyst, solvent, and temperature.

Green Chemistry Principles in Acetanilide Derivative Synthesis

The application of green chemistry principles to the synthesis of acetanilide derivatives is a pivotal step towards environmentally benign pharmaceutical and chemical manufacturing. researchgate.netfirp-ula.org This approach seeks to minimize or eliminate the use and generation of hazardous substances, focusing on aspects such as waste prevention, atom economy, and the use of safer solvents and reagents. firp-ula.org In the context of synthesizing complex molecules like Acetanilide, 2',5'-dimethoxy-2-iodo-, these principles guide the development of cleaner, more efficient, and sustainable methodologies. mdpi.com The core tenets of green chemistry, including designing for energy efficiency, using renewable feedstocks, reducing unnecessary derivatization, and employing catalysis, are all instrumental in transforming traditional synthetic pathways into more sustainable processes. nih.gov

Solvent-Free Reaction Conditions for Iodination

A significant advancement in the green synthesis of iodo-aromatic compounds is the development of solvent-free reaction conditions. Traditional iodination methods often rely on hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution. The principle of using safer solvents and auxiliaries, or eliminating them entirely, is a cornerstone of green chemistry. nih.gov

Research has demonstrated the efficacy of introducing iodine into activated aromatic compounds under solvent-free conditions. One prominent method involves the use of elemental iodine in conjunction with a solid oxidizer, such as the urea-hydrogen peroxide (UHP) adduct. rsc.orgresearchgate.net This system proves efficient for the iodination of various aromatic rings, including those with electron-donating methoxy groups, which are structurally similar to the precursor of Acetanilide, 2',5'-dimethoxy-2-iodo-. mdpi.com

The reaction between an activated aromatic substrate, molecular iodine, and UHP can proceed efficiently without any solvent, thereby drastically reducing the environmental impact. rsc.orgresearchgate.net This method avoids the use of corrosive liquid bromine and chlorinated solvents often found in conventional halogenations. researchgate.net The efficiency of this solvent-free approach is highlighted by the high conversion rates and selectivity achieved for various methoxy-substituted benzenes. researchgate.netresearchgate.net

Two primary reaction pathways have been identified based on the stoichiometry of the reactants. The first, which emphasizes atom economy, is suitable for highly activated aromatic rings. The second is effective for the iodo-functionalization of aryl alkyl ketones. rsc.orgresearchgate.net The choice of the hydrogen peroxide carrier is also crucial, with UHP showing substantially greater effectiveness compared to alternatives like sodium percarbonate under solvent-free conditions. researchgate.net

| Substrate | Oxidizer | Molar Ratio (Substrate:I₂:Oxidizer) | Temp (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|---|

| 1,2-Dimethoxybenzene | UHP | 1:1.0:1.0 | 45 | 18 | 95 |

| 1,3-Dimethoxybenzene | UHP | 1:0.5:0.6 | 45 | 5 | 99 |

| 1,3,5-Trimethoxybenzene | UHP | 1:0.5:0.6 | 45 | 5 | 99 |

| 1,3,5-Trimethoxybenzene | 30% aq. H₂O₂ | 1:0.5:0.6 | 45 | 5 | 99 |

This table presents illustrative data based on findings for structurally related compounds to demonstrate the effectiveness of solvent-free iodination methods. researchgate.netresearchgate.net

Sustainable Synthetic Routes

Developing sustainable synthetic routes for Acetanilide, 2',5'-dimethoxy-2-iodo- extends beyond just eliminating solvents. It encompasses a holistic approach that considers the entire lifecycle of the product, from raw material sourcing to final disposal. mdpi.com A key aspect is the selection of reagents and catalysts that are environmentally friendly and can be recycled or are derived from renewable sources. mdpi.com

For the iodination step, using molecular iodine with a green oxidant like hydrogen peroxide is preferable to methods that employ harsher or more hazardous iodinating agents. mdpi.comresearchgate.net The only byproduct in this system is water, making it an exceptionally clean process. researchgate.net This aligns with the principle of designing less hazardous chemical syntheses.

Furthermore, sustainable routes prioritize energy efficiency by aiming for reactions that can be conducted at ambient temperature and pressure. While some solvent-free methods require moderate heating, they often represent a significant energy saving compared to traditional reflux conditions in high-boiling solvents. researchgate.netresearchgate.net The use of catalysis is another pillar of sustainable synthesis, as catalytic reagents are used in small amounts and can often be recycled, minimizing waste. Although direct catalytic methods for this specific transformation are still developing, the principles guide ongoing research toward more sustainable alternatives.

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond in Acetanilide, 2',5'-dimethoxy-2-iodo- is a focal point for a range of synthetic transformations. The high polarizability and relatively low bond strength of the C-I bond, coupled with the electron-donating effects of the ortho- and para-methoxy groups and the ortho-acetamido group, render this site susceptible to various reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The aryl iodide functionality of Acetanilide, 2',5'-dimethoxy-2-iodo- makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura reaction , which couples an organoboron reagent with an organohalide, is a prominent example. wikipedia.orglibretexts.orgnih.gov The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by transmetalation with a boronic acid or its ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com The electron-donating methoxy groups on the aromatic ring of Acetanilide, 2',5'-dimethoxy-2-iodo- are expected to facilitate the initial oxidative addition step.

While specific studies on the Suzuki-Miyaura coupling of Acetanilide, 2',5'-dimethoxy-2-iodo- are not extensively documented, the reactivity of similar substrates provides valuable insights. For instance, the coupling of 2-iodoanilides with various boronic acids proceeds efficiently under standard Suzuki-Miyaura conditions.

Table 1: Examples of Suzuki-Miyaura Reactions with Related Aryl Iodides

| Aryl Iodide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 2-Iodoaniline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95 |

| 1,4-Diiodo-2,5-dimethoxybenzene | p-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 92 |

| N-(2-iodophenyl)pivalamide | (4-formylphenyl)boronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | 1,4-Dioxane | 88 |

Other significant palladium-catalyzed cross-coupling reactions applicable to this substrate include:

Heck Reaction: This reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. nih.govresearchgate.netlibretexts.orgchemrxiv.org The reaction of 2,5-diiodo-1,4-dimethoxybenzene with n-butyl acrylate, catalyzed by bis(dibenzylideneacetone)palladium(0), yields the corresponding disubstituted product in high yield, suggesting that Acetanilide, 2',5'-dimethoxy-2-iodo- would be a viable substrate for similar transformations. researchgate.net

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling the aryl iodide with an amine. wikipedia.orgnih.govyoutube.comorganic-chemistry.orglibretexts.org The use of bulky, electron-rich phosphine (B1218219) ligands is crucial for the efficiency of this reaction. youtube.com Given the presence of the acetamido group, intramolecular reactions or reactions with external amines are conceivable.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally challenging. However, the reactivity can be influenced by the nature of the nucleophile and the specific reaction conditions. In the case of Acetanilide, 2',5'-dimethoxy-2-iodo-, the presence of two electron-donating methoxy groups would typically disfavor a classical SNAr mechanism, which proceeds through a negatively charged Meisenheimer intermediate. Such reactions are generally favored by electron-withdrawing groups that can stabilize this intermediate.

Despite this, certain nucleophilic substitution reactions on iodoarenes can occur, potentially through alternative mechanisms such as a benzyne (B1209423) pathway or a radical nucleophilic substitution (SRN1) mechanism, particularly under photolytic or electrochemical conditions. However, these pathways are less common in standard laboratory settings.

Reductive Dehalogenation Processes

The carbon-iodine bond in Acetanilide, 2',5'-dimethoxy-2-iodo- can be cleaved through reductive dehalogenation, replacing the iodine atom with a hydrogen atom. This transformation can be achieved using various reducing agents.

Common methods for the reductive dehalogenation of aryl halides include:

Catalytic Hydrogenation: This method typically employs a palladium catalyst, often supported on carbon (Pd/C), in the presence of hydrogen gas. organic-chemistry.org It is an effective method for the removal of bromo and chloro substituents from aromatic rings and is expected to be even more facile for the more labile iodo group. organic-chemistry.org

Hydride Reductants: Reagents like sodium borohydride (B1222165) (NaBH₄) can be used for the reduction of aryl halides. vt.edunih.govacs.org The reactivity is often enhanced by the addition of a catalyst, such as a nickel or palladium complex. nih.gov For example, the dehalogenation of 4-bromobiphenyl (B57062) using NaBH₄ in the presence of Fu's catalyst in water proceeds efficiently at room temperature. nih.gov

Other Reducing Systems: Other systems, such as sodium borohydride in the presence of cuprous chloride in methanol, have also been shown to effectively deiodinate various aryl iodides under mild conditions. lookchem.com

These reductive processes are valuable for removing the iodine atom when it is no longer needed in a synthetic sequence, for instance, after serving as a directing group or a handle for cross-coupling reactions.

Transformations of the Amide Functional Group

The acetamido group in Acetanilide, 2',5'-dimethoxy-2-iodo- also presents opportunities for chemical modification, although its reactivity is influenced by the electronic environment of the aromatic ring.

Hydrolytic Stability and Pathways

The amide bond in acetanilides is generally stable under neutral conditions but can undergo hydrolysis to the corresponding aniline and carboxylic acid under acidic or basic conditions. patsnap.com

Acid-Catalyzed Hydrolysis: In the presence of strong acids, the amide oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The rate of hydrolysis of acetanilide has been studied across a range of acidities. rsc.org

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide, leading to a tetrahedral intermediate. researchgate.netresearchgate.net This intermediate then collapses, breaking the C-N bond to form the carboxylate and the amine. Computational studies on the alkaline hydrolysis of acetanilide have shown that the rate-determining step is the initial nucleophilic addition of the hydroxide ion. researchgate.net The presence of electron-donating methoxy groups on the ring might slightly decrease the rate of hydrolysis compared to unsubstituted acetanilide by reducing the electrophilicity of the carbonyl carbon.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the acetamido group is generally a poor nucleophile due to the delocalization of its lone pair into the adjacent carbonyl group. As a result, direct N-alkylation or N-acylation of the amide is often challenging. However, under strongly basic conditions, the amide proton can be removed to generate an amidate anion, which is a much more potent nucleophile.

Phase-transfer catalysis has been successfully employed for the N-alkylation of o-iodoanilides, suggesting a potential route for the alkylation of Acetanilide, 2',5'-dimethoxy-2-iodo-. thieme-connect.com The use of a strong base like potassium hydroxide in a biphasic system with a phase-transfer catalyst can facilitate the deprotonation and subsequent reaction with an alkylating agent. thieme-connect.com Alternatively, modern catalytic methods, such as copper-catalyzed metallaphotoredox reactions, have emerged as general platforms for N-alkylation under milder conditions. princeton.edu

N-acylation would similarly require activation of the amide, though this is a less common transformation compared to N-alkylation.

Exploration of Tertiary Amide Derivative Synthesis

Influence of Dimethoxy Substitution on Aromatic Reactivity

Electronic Effects on Electrophilic and Nucleophilic Processes

The two methoxy groups at the 2' and 5' positions are strong electron-donating groups due to resonance. This would significantly activate the aromatic ring towards electrophilic aromatic substitution. The directing effects of these groups, in conjunction with the acetamido group, would likely favor substitution at the 4' and 6' positions. Conversely, these electron-donating groups would deactivate the ring towards nucleophilic aromatic substitution. However, without experimental studies, the precise impact of the 2-iodo-acetyl group on these electronic effects remains unquantified.

Stereoelectronic Considerations

The spatial arrangement of the dimethoxy and the 2-iodo-acetamido groups would introduce significant stereoelectronic effects. The steric bulk of the ortho-methoxy group and the iodo-substituted acetyl chain would likely influence the conformation of the molecule and the accessibility of adjacent reaction sites. These factors would play a crucial role in directing the approach of reagents and influencing the stereochemical outcome of any reactions, but specific studies on these considerations for Acetanilide, 2',5'-dimethoxy-2-iodo- are not available.

Reaction Mechanism Elucidation

Investigation of Reaction Intermediates

The elucidation of reaction mechanisms involving Acetanilide, 2',5'-dimethoxy-2-iodo- would require the identification and characterization of transient intermediates. Techniques such as spectroscopy (NMR, IR, Mass Spectrometry) under reaction conditions or trapping experiments would be essential. For instance, in a potential nucleophilic substitution at the 2-position of the acetyl group, the formation of an enolate or a related intermediate could be hypothesized. However, no such investigations have been reported.

Kinetic Studies of Key Transformation Steps

Kinetic studies are fundamental to understanding the rate and mechanism of chemical reactions. For Acetanilide, 2',5'-dimethoxy-2-iodo-, determining the rate laws, activation parameters, and the effect of substituent changes on reaction rates would provide invaluable mechanistic insights. Such studies could, for example, differentiate between SN1 and SN2 pathways in substitution reactions at the iodo-substituted carbon. At present, no kinetic data for any transformation involving this compound has been published.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

Currently, there are no published studies presenting ¹H NMR or ¹³C NMR spectra, which are fundamental for determining the proton and carbon framework of a molecule. Consequently, data on chemical shifts (δ), coupling constants (J), and signal multiplicities for Acetanilide (B955), 2',5'-dimethoxy-2-iodo- could not be located.

Similarly, the application of more advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC), which are crucial for elucidating the precise connectivity of atoms within the molecule, has not been reported in the available literature. Investigations utilizing paramagnetic NMR spectroscopy to probe specific structural features of this compound also appear to be absent from scientific records.

In the realm of mass spectrometry, no high-resolution mass spectrometry (HRMS) data has been found. HRMS is a critical technique for accurately determining the elemental composition and confirming the molecular formula of a compound.

The absence of this fundamental spectroscopic data prevents the creation of the detailed data tables and in-depth research findings as requested. It is possible that the synthesis and characterization of Acetanilide, 2',5'-dimethoxy-2-iodo- have been conducted in private research or have not yet been published in publicly accessible forums. Therefore, a comprehensive and scientifically accurate article on its spectroscopic properties cannot be generated at this time.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a critical analytical technique used to determine the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. For Acetanilide, 2',5'-dimethoxy-2-iodo-, this analysis would provide confirmation of its elemental composition and connectivity.

In a typical analysis, the molecule would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Subsequent fragmentation would likely involve cleavage at the amide bond, loss of the iodoacetyl group, and cleavages at the methoxy (B1213986) ether linkages. The identification of characteristic fragment ions would allow for unambiguous confirmation of the proposed structure. However, no experimental mass spectrometry data detailing these fragmentation pathways for Acetanilide, 2',5'-dimethoxy-2-iodo- has been published. While predicted mass-to-charge ratios for various adducts are available, these are computational estimates and not experimental results. uni.lu

Table 1: Hypothetical Mass Spectrometry Fragmentation Data for Acetanilide, 2',5'-dimethoxy-2-iodo- (Note: This table is illustrative. No experimental data is publicly available.)

| m/z (Mass/Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 321.0 | [M]⁺ | Molecular Ion |

| 194.0 | [M - COCH₂I]⁺ | Loss of the iodoacetyl radical |

| 168.1 | [C₈H₁₀NO₂]⁺ | Loss of the iodoacetyl group |

| 153.1 | [C₇H₇NO₂]⁺ | Subsequent loss of a methyl group |

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides insight into the functional groups and molecular vibrations within a structure.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. This results in a unique spectral fingerprint corresponding to the functional groups present. For Acetanilide, 2',5'-dimethoxy-2-iodo-, characteristic absorption bands would be expected for the N-H bond, the carbonyl (C=O) group of the amide, C-O bonds of the methoxy groups, and vibrations of the aromatic ring. The precise positions of these bands can be influenced by the electronic effects of the substituents (iodo and dimethoxy groups). Without experimental analysis, a definitive spectrum and peak assignment cannot be provided.

Table 2: Expected FTIR Absorption Bands for Acetanilide, 2',5'-dimethoxy-2-iodo- (Note: This table is based on general functional group frequencies. No experimental data is publicly available.)

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| N-H (Amide) | 3250 - 3350 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic/Methoxy) | 2850 - 2960 | Stretching |

| C=O (Amide I) | 1650 - 1690 | Stretching |

| N-H (Amide II) | 1510 - 1570 | Bending |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-O (Ether) | 1200 - 1275 (asym), 1020 - 1075 (sym) | Stretching |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR, detecting molecular vibrations that result in a change in polarizability. It is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of Acetanilide, 2',5'-dimethoxy-2-iodo- would be expected to show strong signals for the aromatic ring vibrations and the C-I bond. However, no such experimental data has been reported in the scientific literature.

X-ray Diffraction Analysis

X-ray diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Crystallography for Absolute Structure Determination

This powerful technique would provide the absolute confirmation of the molecular structure of Acetanilide, 2',5'-dimethoxy-2-iodo-, including precise bond lengths, bond angles, and the conformation of the molecule in the solid state. Key crystallographic data such as the crystal system, space group, and unit cell dimensions would be determined. To date, no studies reporting the successful crystallization and subsequent X-ray diffraction analysis of this compound have been published.

Table 3: Illustrative Single Crystal X-ray Crystallography Data (Note: This table contains placeholder information. No experimental data is publicly available.)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₂INO₃ |

| Formula Weight | 321.11 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | [Data not available] |

| b (Å) | [Data not available] |

| c (Å) | [Data not available] |

| β (°) | [Data not available] |

| Volume (ų) | [Data not available] |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and properties of a molecule. These calculations, often using methods like Density Functional Theory (DFT), provide insights into molecular stability, reactivity, and spectroscopic characteristics.

Electronic Structure Characterization (e.g., HOMO-LUMO Analysis)

The electronic structure of a molecule is fundamental to its chemical behavior. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller energy gap generally suggests higher reactivity. nih.govresearchgate.net For a hypothetical analysis of Acetanilide (B955), 2',5'-dimethoxy-2-iodo-, the HOMO and LUMO energy levels would be calculated. These values would then be used to derive important quantum chemical descriptors.

Table 1: Hypothetical Quantum Chemical Descriptors Derived from HOMO-LUMO Analysis

| Parameter | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The ability of the molecule to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating reactivity. |

| Electrophilicity Index (ω) | μ2 / (2η) | A measure of the molecule's electrophilic nature. |

| Chemical Potential (μ) | -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |

This table represents the type of data that would be generated from a HOMO-LUMO analysis. Specific values for Acetanilide, 2',5'-dimethoxy-2-iodo- are not available.

The distribution of the HOMO and LUMO electron densities across the molecular structure would also be visualized. This would reveal the likely sites for electrophilic and nucleophilic attack. For instance, in related aromatic compounds, the HOMO is often located on the phenyl ring, while the LUMO distribution can be influenced by substituent groups. researchgate.net

Molecular Orbital Theory Applications (e.g., AM1-MO for Bond Properties)

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. ncert.nic.in Semi-empirical methods like Austin Model 1 (AM1) can be used to calculate various molecular properties, including bond lengths, bond angles, and dihedral angles, providing a theoretical geometric structure of the molecule.

For Acetanilide, 2',5'-dimethoxy-2-iodo-, these calculations would predict the three-dimensional arrangement of its atoms. The results would typically be presented in a table comparing calculated bond lengths and angles to experimental data if available (e.g., from X-ray crystallography). This comparison helps to validate the computational model.

Prediction of Spectroscopic Parameters

Quantum chemical methods are widely used to predict spectroscopic data, such as vibrational frequencies (Infrared and Raman spectra) and electronic transitions (UV-Visible spectra). nih.gov Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra. nih.gov

These theoretical spectra can be compared with experimental data to aid in the structural elucidation and assignment of spectral bands. For the target molecule, calculations would predict the frequencies of characteristic vibrational modes, such as the C=O stretching of the amide group, N-H bending, C-I stretching, and vibrations of the substituted benzene (B151609) ring.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net This approach allows for the investigation of conformational dynamics and intermolecular interactions.

Conformational Analysis and Flexibility Studies

Molecules that are not rigid can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them.

For a molecule like Acetanilide, 2',5'-dimethoxy-2-iodo-, key areas of flexibility would include the rotation around the C-N bond of the acetamido group and the C-O bonds of the methoxy (B1213986) groups. MD simulations could be used to explore the potential energy surface related to these rotations and to identify the most stable, low-energy conformations. The results of such a study would indicate the preferred orientation of the substituent groups relative to the benzene ring.

Intermolecular Interaction Modeling

MD simulations are also invaluable for modeling how a molecule interacts with its environment, such as solvent molecules or biological macromolecules. nih.gov By simulating the molecule in a solvent box (e.g., water), one can study solvation effects and the formation of intermolecular bonds, like hydrogen bonds.

In the context of Acetanilide, 2',5'-dimethoxy-2-iodo-, simulations could model how the amide group's N-H and C=O moieties interact with polar solvents. Furthermore, the iodine atom could participate in halogen bonding, a type of non-covalent interaction that is of increasing interest in drug design and materials science. nih.gov Modeling these interactions is crucial for understanding the compound's behavior in different chemical and biological systems.

Reaction Pathway Modeling and Energy Landscapes

The synthesis of Acetanilide, 2',5'-dimethoxy-2-iodo-, like many aromatic compounds, can be elucidated through computational modeling to understand the underlying reaction mechanisms and energy profiles. Density Functional Theory (DFT) is a powerful tool for these investigations, providing insights into the electronic structure and energetics of reactants, intermediates, transition states, and products. researchgate.netresearchgate.net

A plausible synthetic route to Acetanilide, 2',5'-dimethoxy-2-iodo- involves the electrophilic iodination of a precursor, 2',5'-dimethoxyacetanilide. Computational modeling of this reaction allows for the characterization of the transition state(s) involved. The transition state in an electrophilic aromatic substitution, such as iodination, is typically a high-energy, transient species often referred to as a sigma complex or arenium ion.

Theoretical calculations can determine the geometry of this transition state, including bond lengths and angles, as well as its vibrational frequencies. A key feature of a true transition state is the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product. For the iodination of 2',5'-dimethoxyacetanilide, the transition state would involve the formation of a C-I bond and the temporary disruption of the aromatic system. The energy of this transition state is crucial in determining the reaction rate.

Illustrative Hypothetical Data for Transition State Analysis

| Parameter | Value |

|---|---|

| Reaction | Iodination of 2',5'-dimethoxyacetanilide |

| Computational Method | DFT (B3LYP/6-31G*) |

| Transition State Geometry | Tetrahedral-like carbon at C2 |

| C-I Bond Length (Å) | ~2.5 |

| C-H Bond Length (Å) | ~1.2 |

| Imaginary Frequency (cm⁻¹) | -350 |

Computational chemistry provides a framework for assessing the plausibility of different reaction mechanisms. researchgate.net For the formation of Acetanilide, 2',5'-dimethoxy-2-iodo-, a key consideration is the regioselectivity of the iodination. The methoxy and acetamido groups are both ortho-, para-directing. However, the iodine is introduced at the 2-position, which is ortho to the acetamido group and meta to both methoxy groups. This suggests a complex interplay of steric and electronic effects.

Energy landscape calculations can be performed to compare the activation energies for iodination at different positions on the aromatic ring. A lower activation energy for the formation of the 2-iodo isomer would support the plausibility of the observed regioselectivity. The reaction mechanism for the iodination of free anilines has been studied using DFT, suggesting that the reaction proceeds through the formation of an acetyl hypoiodite (B1233010) species in some cases. researchgate.net Similar mechanistic pathways can be computationally explored for the substituted acetanilide precursor.

Structure-Based Molecular Design Principles

Computational methods are also instrumental in the rational design of molecules with desired properties, based on their structure.

In silico screening involves the use of computational methods to rapidly assess large libraries of virtual compounds for their potential to interact with a biological target or to possess certain physicochemical properties. researchgate.netnih.gov For Acetanilide, 2',5'-dimethoxy-2-iodo-, a virtual library of related structural motifs could be generated by systematically modifying the substituents on the phenyl ring.

These modifications could include altering the position and nature of the halogen, changing the alkoxy groups, or modifying the acetamido side chain. These virtual compounds can then be screened for properties such as predicted binding affinity to a hypothetical protein target, electronic properties, or ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. This process allows for the identification of promising candidates for further investigation.

Hypothetical In Silico Screening Results

| Structural Motif | Predicted Property 1 | Predicted Property 2 |

|---|---|---|

| 2',5'-dimethoxy-4'-iodo-acetanilide | High | Low |

| 2',5'-diethoxy-2'-iodo-acetanilide | Medium | Medium |

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In a theoretical context, the molecular interactions of Acetanilide, 2',5'-dimethoxy-2-iodo- with a hypothetical biological receptor can be predicted.

Table of Compounds Mentioned

| Compound Name |

|---|

| Acetanilide, 2',5'-dimethoxy-2-iodo- |

| 2',5'-dimethoxyacetanilide |

| Acetanilide |

| 2',5'-dimethoxy-4'-iodo-acetanilide |

| 2',5'-diethoxy-2'-iodo-acetanilide |

Acetanilide, 2 ,5 Dimethoxy 2 Iodo As a Precursor and Scaffold in Advanced Organic Synthesis

Design and Synthesis of Complex Organic Molecules Incorporating the Acetanilide (B955) Moiety

The structural framework of Acetanilide, 2',5'-dimethoxy-2-iodo- offers several avenues for the synthesis of intricate organic molecules. The key reactive handles—the carbon-iodine bond, the activated aromatic ring, and the acetamide (B32628) group—can be selectively targeted to build molecular complexity.

While no specific examples of Acetanilide, 2',5'-dimethoxy-2-iodo- being used in heterocyclic synthesis have been documented, its structure is analogous to other 2-iodoanilides which are known precursors to a variety of heterocyclic systems. The ortho-iodoaniline moiety is a classic precursor for the synthesis of nitrogen-containing heterocycles.

For instance, 2-iodoanilines can undergo transition-metal-catalyzed reactions, such as the Heck, Sonogashira, or Buchwald-Hartwig couplings, to introduce substituents that can subsequently participate in cyclization reactions. The iodine atom serves as an excellent leaving group in these transformations. For example, coupling with terminal alkynes (Sonogashira coupling) followed by an intramolecular cyclization could theoretically lead to the formation of indole (B1671886) derivatives. Similarly, palladium-catalyzed intramolecular C-N bond formation could be envisioned to form various fused heterocyclic systems.

A hypothetical reaction scheme for the synthesis of a substituted indole is presented below:

| Reactant | Reagents | Product |

| Acetanilide, 2',5'-dimethoxy-2-iodo- | 1. Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base 2. Base or acid catalyst for cyclization | Substituted Indole Derivative |

It is important to emphasize that this represents a potential synthetic route, and its feasibility would require experimental validation.

Multi-component reactions (MCRs) are powerful tools in organic synthesis for the rapid construction of complex molecules in a single step. nih.gov Acetanilide derivatives, in general, have been utilized in various MCRs. nih.gov However, there is no specific literature detailing the use of Acetanilide, 2',5'-dimethoxy-2-iodo- in such reactions.

Theoretically, the aniline-derived portion of the molecule could participate in MCRs where a primary or secondary amine is a required component, following deacetylation. More directly, the aromatic ring, activated by the methoxy (B1213986) groups, could potentially engage in electrophilic substitution reactions within an MCR sequence. The steric hindrance from the ortho-iodo and acetamido groups would likely play a significant role in the feasibility and outcome of such reactions.

Development of Novel Molecular Probes and Labeling Agents

The unique substitution pattern of Acetanilide, 2',5'-dimethoxy-2-iodo- suggests its potential as a scaffold for the development of specialized chemical tools for biological research.

Molecular probes are essential for visualizing and studying biological processes. nih.gov The scaffold of Acetanilide, 2',5'-dimethoxy-2-iodo- could be modified to incorporate reporter groups such as fluorophores or affinity tags. The carbon-iodine bond is a prime site for such modifications via cross-coupling reactions. For example, a fluorescent moiety could be attached through a Sonogashira or Suzuki coupling.

| Scaffold | Coupling Reaction | Reporter Group | Potential Application |

| Acetanilide, 2',5'-dimethoxy-2-iodo- | Suzuki Coupling | Boronic acid-derivatized fluorophore | Fluorescence imaging |

| Acetanilide, 2',5'-dimethoxy-2-iodo- | Sonogashira Coupling | Alkyne-derivatized biotin | Affinity-based protein capture |

These are hypothetical examples, and the synthesis and application of such probes would require extensive research and development.

The presence of an iodine atom in the molecule makes it a candidate for radiosynthesis, particularly for applications in preclinical imaging. Radioisotopes of iodine, such as ¹²³I, ¹²⁴I, and ¹²⁵I, are used in single-photon emission computed tomography (SPECT) and positron emission tomography (PET). acs.org

The synthesis of a radiolabeled version of Acetanilide, 2',5'-dimethoxy-2-iodo- could potentially be achieved through radioiodine exchange reactions on a suitable precursor, such as a corresponding bromo or stannyl (B1234572) derivative. acs.org The resulting radiotracer could then be evaluated for its biodistribution and target engagement in non-clinical research models. However, it must be stressed that no such radiosynthesis or imaging application for this specific compound has been reported. The development of a radiopharmaceutical is a complex process requiring thorough investigation of its pharmacological properties. mdpi.com

Exploration of Chemical Space through Derivative Libraries

The generation of derivative libraries from a common scaffold is a fundamental strategy in medicinal chemistry and drug discovery to explore chemical space and identify compounds with desired biological activities. While there are no published libraries based on Acetanilide, 2',5'-dimethoxy-2-iodo-, its structure is amenable to combinatorial synthesis approaches.

The primary point of diversification would be the carbon-iodine bond, which can be subjected to a wide array of palladium-catalyzed cross-coupling reactions to introduce a diverse set of substituents. Further modifications could be made to the acetamide group, for instance, by hydrolysis to the free amine followed by reaction with a library of carboxylic acids or sulfonyl chlorides.

A hypothetical library synthesis is outlined below:

| Scaffold | Reaction 1 (Diversification at C-I) | Reaction 2 (Diversification at N) |

| Acetanilide, 2',5'-dimethoxy-2-iodo- | Array of boronic acids (Suzuki coupling) | 1. Hydrolysis 2. Array of acyl chlorides |

This approach could rapidly generate a large number of structurally diverse molecules for screening in biological assays. The success of such a library synthesis would depend on the development of robust and high-throughput reaction conditions.

Acetanilide, 2',5'-dimethoxy-2-iodo- possesses a range of functional groups that, in theory, make it an attractive starting material for the synthesis of complex organic molecules, including heterocycles, molecular probes, and diverse derivative libraries. The ortho-iodo substituent, in particular, provides a versatile handle for advanced synthetic transformations. However, it is crucial to reiterate that the scientific literature currently lacks specific studies on this particular compound. The potential applications discussed in this article are therefore based on established principles of organic chemistry and analogies to similar, more extensively studied compounds. Future experimental work is needed to validate these theoretical prospects and to fully explore the synthetic utility of Acetanilide, 2',5'-dimethoxy-2-iodo-.

Combinatorial Chemistry Approaches for Diversification

Combinatorial chemistry leverages the principles of systematic and repetitive chemical reactions to produce a large number of different but structurally related molecules. Acetanilide, 2',5'-dimethoxy-2-iodo- is an ideal scaffold for such approaches due to the robust and versatile reactivity of the aryl-iodide bond. This functional group readily participates in a variety of palladium-catalyzed cross-coupling reactions, which are foundational to modern combinatorial synthesis.

The primary point of diversification on the Acetanilide, 2',5'-dimethoxy-2-iodo- scaffold is the carbon-iodine bond. This allows for the introduction of a wide array of substituents through well-established and high-yielding reactions. Key transformations include:

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the aryl iodide with a wide range of commercially available boronic acids and their derivatives. This allows for the introduction of diverse aryl, heteroaryl, and vinyl groups. The reaction is known for its mild conditions and tolerance of a broad range of functional groups, making it highly suitable for library synthesis.

Buchwald-Hartwig Amination: This powerful method facilitates the formation of carbon-nitrogen bonds, coupling the aryl iodide with a vast array of primary and secondary amines, anilines, and other nitrogen-containing nucleophiles. This introduces significant diversity in terms of basicity, polarity, and hydrogen-bonding capabilities of the final products.

Sonogashira Coupling: This reaction forms carbon-carbon bonds between the aryl iodide and terminal alkynes, introducing linear and rigid structural motifs into the generated library. The resulting alkynes can also serve as handles for further chemical transformations.

Heck Coupling: This reaction allows for the introduction of vinyl groups by coupling the aryl iodide with alkenes.

The acetamido and dimethoxy groups on the aromatic ring of Acetanilide, 2',5'-dimethoxy-2-iodo- also play a crucial role. They influence the electronic nature of the aryl iodide, which can affect the kinetics and efficiency of the cross-coupling reactions. Furthermore, the acetamido group can be hydrolyzed to reveal a free amine, which can then be subjected to a variety of derivatization reactions, such as acylation, sulfonylation, or reductive amination, adding another layer of diversity to the combinatorial library.

Library Synthesis for Chemical Screening Platforms

The application of Acetanilide, 2',5'-dimethoxy-2-iodo- as a scaffold is particularly valuable in the synthesis of compound libraries destined for high-throughput screening (HTS). HTS platforms are used to rapidly assess the biological activity of thousands of compounds against a specific target, a critical step in the early stages of drug discovery. The goal of library synthesis in this context is to maximize the chemical diversity of the compounds being screened to increase the probability of identifying a "hit" molecule with the desired biological activity.

The use of a common scaffold like Acetanilide, 2',5'-dimethoxy-2-iodo- allows for the systematic exploration of the chemical space around a core structure. By employing parallel synthesis techniques, a large number of analogs can be generated efficiently. In a typical workflow, the scaffold is reacted with a diverse set of building blocks in a multi-well plate format, with each well containing a unique combination of reagents.

For example, a library can be constructed by reacting Acetanilide, 2',5'-dimethoxy-2-iodo- with a collection of different boronic acids via Suzuki-Miyaura coupling. The resulting biaryl compounds can then be further diversified by, for instance, hydrolyzing the acetamido group and reacting the resulting aniline (B41778) with a set of carboxylic acids to form a library of amides.

Below are illustrative data tables representing the synthesis of small, focused libraries derived from the Acetanilide, 2',5'-dimethoxy-2-iodo- scaffold, showcasing the potential for generating structural diversity.

| Entry | Boronic Acid Building Block | Product Structure | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | N-(2',5'-dimethoxy-[1,1'-biphenyl]-2-yl)acetamide | 92 |

| 2 | 4-Methylphenylboronic acid | N-(2',5'-dimethoxy-4'-methyl-[1,1'-biphenyl]-2-yl)acetamide | 88 |

| 3 | 3-Methoxyphenylboronic acid | N-(2',5',3''-trimethoxy-[1,1'-biphenyl]-2-yl)acetamide | 90 |

| 4 | Thiophene-2-boronic acid | N-(2',5'-dimethoxy-2-(thiophen-2-yl)phenyl)acetamide | 85 |

| Entry | Amine Building Block | Product Structure | Yield (%) |

|---|---|---|---|

| 1 | Morpholine | N-(2',5'-dimethoxy-2-(morpholino)phenyl)acetamide | 85 |

| 2 | Piperidine | N-(2',5'-dimethoxy-2-(piperidin-1-yl)phenyl)acetamide | 82 |

| 3 | Aniline | N-(2',5'-dimethoxy-2-(phenylamino)phenyl)acetamide | 78 |

| 4 | Benzylamine | N-(2-(benzylamino)-2',5'-dimethoxyphenyl)acetamide | 88 |

The compounds synthesized in such libraries can then be purified and formatted for HTS. The structural information and purity of each compound are crucial for the reliable interpretation of screening data. The modular nature of this synthetic approach, starting from a common and versatile scaffold like Acetanilide, 2',5'-dimethoxy-2-iodo-, is a cornerstone of modern medicinal chemistry and the quest for novel therapeutic agents.

Future Research Trajectories

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of functionalized aryl iodides is a cornerstone of modern organic chemistry, yet traditional methods often rely on harsh reagents and generate significant waste. Future research into the synthesis of Acetanilide (B955), 2',5'-dimethoxy-2-iodo- will likely prioritize green chemistry principles. Current routes may involve the direct iodination of 2',5'-dimethoxyacetanilide, which can present challenges in regioselectivity and require strong oxidizing agents.

Key areas for development include:

Greener Iodinating Reagents: Moving away from molecular iodine in combination with heavy metal salts or strong oxidants towards more environmentally benign alternatives. This includes exploring reagents like N-iodosuccinimide (NIS) under milder conditions or employing catalytic systems that use a substoichiometric amount of an iodine source.

Flow Chemistry: Transitioning from batch synthesis to continuous flow processes can offer superior control over reaction parameters (temperature, pressure, stoichiometry), leading to higher yields, improved safety, and reduced waste. This would be particularly advantageous for potentially exothermic iodination reactions.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product. This could involve developing one-pot procedures where the starting aniline (B41778) is acylated and subsequently iodinated without intermediate isolation and purification steps. mdpi.com

Table 1: Comparison of Hypothetical Synthetic Routes

| Feature | Traditional Batch Synthesis | Proposed Sustainable Route |

|---|---|---|

| Iodine Source | Molecular Iodine (I₂) with oxidant (e.g., HIO₃) | N-Iodosuccinimide (NIS) or catalytic I₂ |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Greener solvents (e.g., Ethyl acetate, 2-MeTHF) |

| Process Type | Batch reaction | Continuous flow system |

| Purification | Silica gel column chromatography | Chromatography-free workup (e.g., crystallization) |

| Atom Economy | Moderate | High (via one-pot procedures) |

Exploration of Novel Reactivity Patterns

The structure of Acetanilide, 2',5'-dimethoxy-2-iodo- possesses multiple reactive sites, making it a prime candidate for exploring novel chemical transformations. The ortho-iodo group is a classical "handle" for transition metal-catalyzed cross-coupling reactions, while the electron-rich aromatic ring and the acetamido group offer further avenues for functionalization. researchgate.net

Future research should investigate:

Advanced Cross-Coupling Reactions: While Suzuki, Heck, and Sonogashira couplings are standard, this substrate could be used to explore less common or more challenging C-C, C-N, and C-O bond formations. This includes investigating catalysts that are more robust, operate at lower temperatures, or enable novel bond constructions.

C-H Functionalization: The acetamido group is a powerful ortho-directing group. nih.govresearchgate.net Research could explore whether this directing capacity can be harnessed to functionalize the C-3' position, even in the presence of the existing substituents. This would provide a route to penta-substituted benzene (B151609) derivatives.

Tandem Reactions: Designing reaction sequences where an initial cross-coupling at the C-I bond is followed by an intramolecular cyclization or another bond-forming event in a single pot. This strategy can rapidly build molecular complexity from a relatively simple starting material.

Table 2: Potential Reactivity Exploration

| Reactive Site | Reaction Type | Potential Reagents/Catalysts | Resulting Structure |

|---|---|---|---|

| C-I Bond | Buchwald-Hartwig Amination | Palladium catalyst, Amine, Base | 2-Aminoaryl derivative |

| C-I Bond | Carbonylative Coupling | Palladium catalyst, Carbon Monoxide, Alcohol | 2-Aryl ester derivative |

| Aromatic C-H | Directed C-H Borylation | Iridium catalyst, Bpin | 3-Borylated derivative |

| Acetamido Group | Hydrolysis & Derivatization | Acid/Base, followed by reaction with electrophile | Free aniline or N-functionalized derivative |

Application of Advanced Analytical Techniques for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. The formation and subsequent reactions of Acetanilide, 2',5'-dimethoxy-2-iodo- provide fertile ground for the application of modern analytical and computational tools.

Future mechanistic studies could include:

In-situ Spectroscopy: Utilizing techniques like ReactIR (FTIR) or in-situ NMR spectroscopy to monitor the concentration of reactants, intermediates, and products in real-time. This can provide invaluable kinetic data to elucidate the reaction pathway of its synthesis.

Isotope Labeling Studies: Employing isotopically labeled starting materials (e.g., using Deuterium or Carbon-13) to track the movement of specific atoms throughout a reaction, which can help confirm or refute proposed mechanisms for its subsequent functionalization.

Computational Chemistry: Using Density Functional Theory (DFT) calculations to model reaction pathways, calculate the energies of transition states and intermediates, and predict the outcomes of unexplored reactions. essex.ac.uk This can guide experimental design and rationalize observed reactivity patterns.

Table 3: Analytical Techniques for Mechanistic Insight

| Technique | Mechanistic Question | Expected Outcome |

|---|---|---|

| Stopped-Flow UV-Vis | What is the rate of formation of key intermediates in the iodination reaction? | Kinetic data and rate law determination. |

| In-situ NMR | Are there any observable intermediates during a palladium-catalyzed coupling reaction? | Identification of transient catalyst-substrate complexes. |

| DFT Calculations | What is the lowest energy pathway for a C-H functionalization reaction? | A computed energy profile of the reaction coordinate. |

| X-ray Crystallography | What is the solid-state structure of reaction products or stable intermediates? | Precise bond lengths and angles to confirm molecular structure. |

Integration into Automated Synthesis Platforms

The demand for rapid synthesis and screening of new molecules in materials science and drug discovery has driven the development of automated synthesis platforms. chemrxiv.org The synthesis and derivatization of Acetanilide, 2',5'-dimethoxy-2-iodo- are well-suited for adaptation to these technologies.

Future directions in this area involve:

Modular Synthesis: Developing robust, high-yielding reaction modules for the key transformations (e.g., acylation, iodination, cross-coupling) that can be programmed into an automated synthesizer.

Automated Purification: Integrating automated purification systems, such as mass-directed preparative HPLC or automated flash chromatography, to isolate products without manual intervention. beilstein-journals.org

High-Throughput Experimentation: Using automated platforms to rapidly screen a wide range of catalysts, reagents, and reaction conditions for a particular transformation of the target molecule, accelerating the discovery of optimal synthetic protocols.

Table 4: Hypothetical Automated Workflow for Derivatization

| Step | Module | Action |

|---|---|---|

| 1 | Reagent Delivery | Dispense stock solution of Acetanilide, 2',5'-dimethoxy-2-iodo- into reactor vial. |

| 2 | Reagent Delivery | Add catalyst, base, and a selected boronic acid from a library. |

| 3 | Reaction | Heat the vial to a set temperature for a programmed duration with stirring. |

| 4 | Quenching | Cool the reaction and add a quenching solution. |

| 5 | Purification | Inject the crude mixture into an automated HPLC system for purification. |

| 6 | Analysis & Collection | Analyze the purified fraction by mass spectrometry and collect the desired product. |

Contribution to the Expanding Chemical Library of Functionalized Organic Molecules

Chemical libraries, which are large collections of diverse small molecules, are essential tools for high-throughput screening in drug discovery and materials science. openaccessjournals.com Acetanilide, 2',5'-dimethoxy-2-iodo- is an ideal starting point or scaffold for building such libraries due to its multiple points for diversification. nih.gov

The contribution of this compound to chemical libraries can be realized by:

Scaffold-Based Diversification: Using the core 2',5'-dimethoxyacetanilide structure as a central scaffold. The iodine atom can be replaced by a vast array of different groups using cross-coupling reactions, generating a library of compounds with diverse substituents at this position.

Multi-Vector Functionalization: Systematically modifying each of the functional groups. The iodo group can be substituted, the acetamido group can be hydrolyzed and re-acylated with different acids, and the methoxy (B1213986) groups could potentially be demethylated and re-alkylated to introduce further diversity.

Fragment-Based Libraries: Using smaller, functionalized derivatives of the molecule as fragments for fragment-based drug discovery, where small, low-affinity compounds are identified and then linked or optimized to create more potent leads.

Table 5: Diversification Points for Chemical Library Synthesis

| Functionalization Point | Reaction Class | Example of Introduced Group |

|---|---|---|

| Iodo Group | Suzuki Coupling | Phenyl, Pyridyl, Thienyl |

| Iodo Group | Sonogashira Coupling | Alkynyl, Trimethylsilylalkynyl |

| Acetamido Group | Hydrolysis then Acylation | Different acyl chains (e.g., propanoyl, benzoyl) |

| Methoxy Groups | Demethylation then Alkylation | Ethoxy, Benzyloxy, Propoxy |

Q & A

Q. What are the optimal synthetic routes for preparing 2',5'-dimethoxy-2-iodo-acetanilide, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis can be optimized using reflux-drying or microwave-assisted methods (adapted from acetanilide synthesis in ). The iodo and dimethoxy substituents require careful halogenation and methoxylation steps. For example:

- Halogenation : Use iodine monochloride (ICl) in acetic acid under controlled temperature (40–60°C) to avoid over-iodination.

- Methoxy Group Introduction : Employ Williamson ether synthesis with methoxide ions, ensuring anhydrous conditions to prevent hydrolysis.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Monitor yields via HPLC or NMR (≥95% purity threshold).

Q. How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in 2',5'-dimethoxy-2-iodo-acetanilide derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm for OCH₃) and iodo-substituted aromatic protons (deshielded signals due to heavy atom effect). Compare with computational predictions (DFT) for validation .

- IR Spectroscopy : Confirm acetyl group (C=O stretch ~1680 cm⁻¹) and ether linkages (C-O-C ~1250 cm⁻¹).

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from iodine .

Advanced Research Questions

Q. What mechanistic insights explain conflicting reactivity data in iodination reactions of acetanilide derivatives under varying catalytic conditions?

Methodological Answer: Contradictions may arise from competing electrophilic substitution pathways. For example:

- Catalyst Effects : Compare iodine/AgNO₃ vs. ICl. Silver ions polarize I₂, enhancing electrophilicity, while ICl avoids side reactions (e.g., ring chlorination) .

- Solvent Polarity : Polar solvents (acetic acid) stabilize transition states but may promote hydrolysis of methoxy groups. Kinetic studies (e.g., time-resolved UV-Vis) can map reaction progress.

- Theoretical Modeling : Use DFT calculations (Gaussian09) to compare activation energies for iodination at ortho vs. para positions relative to methoxy groups .

Q. How do the electronic effects of the 2-iodo and dimethoxy substituents influence the compound’s metabolic stability in vitro?

Methodological Answer:

- Cytochrome P450 Assays : Incubate the compound with human liver microsomes (HLMs) and monitor deiodination/demethylation via LC-MS. The electron-withdrawing iodo group may slow oxidative metabolism compared to unsubstituted acetanilide .

- Computational Prediction : Apply QSAR models (e.g., MetaSite) to predict metabolic hotspots. Correlate with experimental half-life (t₁/₂) data from HLMs.

Q. What strategies address discrepancies in crystallographic vs. spectroscopic data for structural confirmation?

Methodological Answer:

- Single-Crystal XRD : Resolve absolute configuration and compare with NMR-derived NOE correlations. Discrepancies may indicate polymorphism or dynamic effects in solution .

- Dynamic NMR Studies : Probe temperature-dependent shifts to detect conformational flexibility (e.g., hindered rotation of methoxy groups).

Data Interpretation & Experimental Design

Q. How should researchers design toxicity studies for novel acetanilide derivatives, given conflicting NOAEL values in parent compounds?

Methodological Answer:

- Dose-Response Analysis : Conduct subchronic rodent studies (28–90 days) with 2',5'-dimethoxy-2-iodo-acetanilide at 1–100 mg/kg/day. Monitor hematological parameters (methemoglobinemia risk from aniline derivatives) .

- Metabolite Profiling : Identify hydrolyzed products (e.g., 2-iodoaniline) via LC-MS/MS, as these may drive toxicity. Compare with acetaminophen’s reprotoxic profile .

Q. What computational tools predict the environmental persistence of 2',5'-dimethoxy-2-iodo-acetanilide, and how do they align with experimental biodegradation data?

Methodological Answer:

- EPI Suite : Estimate biodegradability (BIOWIN model) and bioaccumulation potential. High logP (>3) from iodine/methoxy groups may indicate persistence.

- Experimental Validation : Use OECD 301B (Ready Biodegradability Test). Compare half-lives in activated sludge vs. predictions, adjusting for iodine’s recalcitrance .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.